![molecular formula C12H23NO6 B12506774 N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide is a complex organic compound with a molecular formula of C12H23NO6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide typically involves the reaction of hexanoic acid with a sugar derivative under specific conditions. The process generally includes:
Esterification: Hexanoic acid is esterified with a sugar alcohol in the presence of an acid catalyst.
Amidation: The ester is then converted to an amide by reacting with an amine under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts and green chemistry principles can also be integrated to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a substrate for enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces.
Pathways: Modulation of signaling pathways related to inflammation, microbial growth inhibition, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]hexanamide
- N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-5-yl]hexanamide
Uniqueness
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique arrangement of hydroxyl groups and the hexanamide moiety make it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C12H23NO6 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide |
InChI |
InChI=1S/C12H23NO6/c1-2-3-4-5-8(15)13-9-11(17)10(16)7(6-14)19-12(9)18/h7,9-12,14,16-18H,2-6H2,1H3,(H,13,15) |
InChI Key |
HXYXZDBHBFMFTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


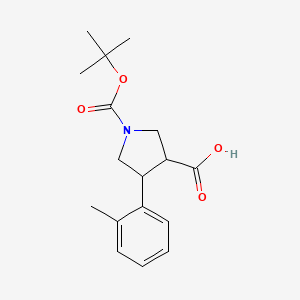
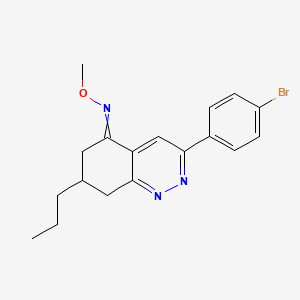
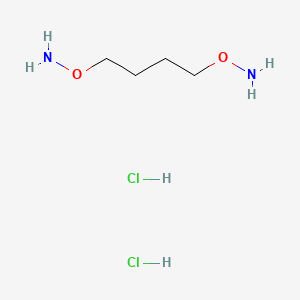
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
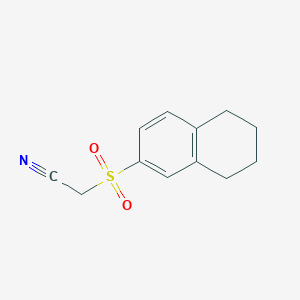
![2-(4-{1,1-Bis-[4-(2-hydroxy-ethoxy)-phenyl]-ethyl}-phenoxy)-ethanol](/img/structure/B12506730.png)
![1-acetyl-1-hydroxy-5,9a,11a-trimethyl-2H,3H,3aH,3bH,8H,9H,9bH,10H,11H-cyclopenta[a]phenanthren-7-one](/img/structure/B12506734.png)

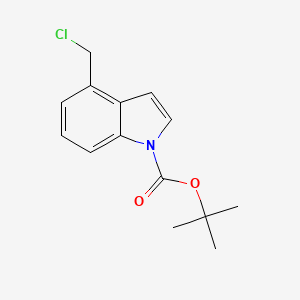
![17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-ol;hydrochloride](/img/structure/B12506765.png)
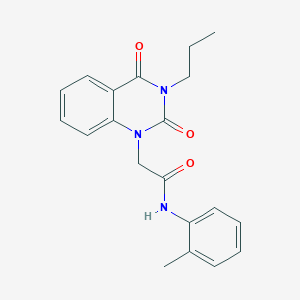
![N-[(2-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12506769.png)
![N-(2-{[3,5-dihydroxy-2-(hydroxymethyl)-6-[(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxy]oxan-4-yl]oxy}-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl)acetamide](/img/structure/B12506782.png)
